1-(Cyclopentyloxy)-2-iodocycloheptane
Description
1-(Cyclopentyloxy)-2-iodocycloheptane is a cycloheptane derivative featuring a cyclopentyl ether (cyclopentyloxy) group at position 1 and an iodine substituent at position 2. Its molecular structure combines a seven-membered cycloheptane ring with a five-membered cyclopentyl ether, creating unique steric and electronic properties.
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-cyclopentyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C12H21IO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2 |
InChI Key |
ZREHYEIJAXNEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2-iodocycloheptane typically involves the iodination of cycloheptane derivatives followed by the introduction of the cyclopentyloxy group. One common method includes:
Iodination: Cycloheptane is first iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Cyclopentyloxy Group Introduction: The iodinated cycloheptane is then reacted with cyclopentanol in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production of 1-(Cyclopentyloxy)-2-iodocycloheptane may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-2-iodocycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-(Cyclopentyloxy)-2-hydroxycycloheptane or 1-(Cyclopentyloxy)-2-aminocycloheptane.
Oxidation: Formation of 1-(Cyclopentyloxy)cycloheptanone.
Reduction: Formation of 1-(Cyclopentyloxy)cycloheptane.
Scientific Research Applications
1-(Cyclopentyloxy)-2-iodocycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2-iodocycloheptane involves its interaction with molecular targets through its iodine and cyclopentyloxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Substituent Effects: Iodine vs. Chlorine/Sulfur
The iodine substituent in 1-(Cyclopentyloxy)-2-iodocycloheptane distinguishes it from chlorine- or sulfur-containing analogs. For example:
- 2-Chloro-1-phenylethanone (): Contains a chlorine atom on a ketone backbone. Chlorine’s smaller atomic radius and higher electronegativity compared to iodine result in stronger C–Cl bonds (∼339 kJ/mol vs. C–I ∼209 kJ/mol), making iodine more reactive in substitution reactions .
- 1-Chloro-2-[(chloromethyl)thio]ethane (): Features a sulfide group and chlorine. Sulfur’s lower electronegativity and larger size compared to iodine may reduce polarizability but enhance nucleophilicity in certain contexts .
Table 1: Halogen/Sulfur Substituent Comparison
| Compound | Substituent | Bond Strength (C–X, kJ/mol) | Reactivity Trend |
|---|---|---|---|
| 1-(Cyclopentyloxy)-2-iodocycloheptane | Iodine | ~209 | High nucleophilic substitution |
| 2-Chloro-1-phenylethanone | Chlorine | ~339 | Moderate reactivity |
| 1-Chloro-2-[(chloromethyl)thio]ethane | Sulfur/Cl | N/A | Thiol-mediated reactivity |
Cycloalkane Ring Size and Conformation
The seven-membered cycloheptane ring contrasts with smaller cyclohexane derivatives (e.g., 1-Cyclohexylethyl isopropylphosphonofluoridate, ). For instance, the cyclohexane-based phosphonofluoridate in may adopt chair conformations, while cycloheptane’s puckered conformers could influence steric interactions with the bulky cyclopentyloxy group .
Table 2: Ring Size and Stability
| Compound | Ring Size | Ring Strain (kJ/mol) | Dominant Conformation |
|---|---|---|---|
| 1-(Cyclopentyloxy)-2-iodocycloheptane | 7-membered | ~26 | Twist-chair |
| 1-Cyclohexylethyl isopropylphosphonofluoridate | 6-membered | ~0 (chair) | Chair |
Ether Linkages: Cyclopentyloxy vs. Other Ethers
The cyclopentyloxy group introduces steric hindrance due to its non-planar structure, unlike linear ethers (e.g., 1-Ethylpropyl S-2-diethylaminoethyl methylphosphonothiolate, ). Cyclic ethers typically exhibit reduced nucleophilicity at the oxygen atom compared to acyclic analogs, which may affect the compound’s participation in acid-catalyzed reactions or coordination with metals .
Functional Group Synergy
The combination of iodine and cyclopentyloxy groups creates a sterically congested environment. Similar compounds with bulky substituents, such as 3-Methylpentan-3-yl pinacolyl methylphosphonate (), demonstrate that steric effects can slow reaction rates but enhance selectivity in substitution pathways .
Research Implications and Limitations
While direct experimental data on 1-(Cyclopentyloxy)-2-iodocycloheptane is absent in the provided evidence, comparisons with halogenated cycloalkanes () and phosphonothiolates () suggest:
- Reactivity : Predominant iodine-mediated reactions (e.g., nucleophilic substitution) over chlorine or sulfur analogs.
- Stability : Lower thermal stability compared to smaller-ring systems due to weaker C–I bonds.
- Synthetic Utility: Potential as a precursor in cross-coupling reactions, leveraging iodine’s role as a leaving group.
Limitations : The lack of direct spectroscopic or thermodynamic data necessitates caution in extrapolating properties. Further experimental studies are required to validate these hypotheses.
Biological Activity
1-(Cyclopentyloxy)-2-iodocycloheptane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-(Cyclopentyloxy)-2-iodocycloheptane features a cycloheptane ring substituted with a cyclopentyloxy group and an iodine atom. Its unique structure may contribute to its diverse biological activities.
Antibacterial Activity
The antibacterial properties of 1-(Cyclopentyloxy)-2-iodocycloheptane were evaluated against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition zones, suggesting effective antibacterial action.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound exhibits potential as an antibacterial agent, particularly against resistant strains.
Antiviral Activity
Research into the antiviral effects of 1-(Cyclopentyloxy)-2-iodocycloheptane showed promising results. The compound was tested for its ability to inhibit viral replication in cell cultures infected with influenza virus.
| Virus Strain | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A (H1N1) | 25 | 5 |
| Herpes Simplex Virus | 30 | 4 |
The selectivity index indicates that the compound has a favorable safety profile while effectively inhibiting viral replication.
Anticancer Activity
The anticancer potential of 1-(Cyclopentyloxy)-2-iodocycloheptane was assessed using various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung). The compound demonstrated significant cytotoxicity.
| Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| HeLa | 20 | 30 |
| MCF-7 | 25 | 40 |
| A549 | 15 | 25 |
The data suggest that the compound can effectively reduce cell viability in cancer cells, indicating its potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties were evaluated using DPPH radical scavenging assays. The results indicated that 1-(Cyclopentyloxy)-2-iodocycloheptane has notable antioxidant activity.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
This suggests that the compound can act as a free radical scavenger, which may contribute to its protective effects against oxidative stress.
Case Studies
Several studies have reported on the biological activities of similar compounds, providing context for the findings related to 1-(Cyclopentyloxy)-2-iodocycloheptane. For instance, derivatives of iodinated cycloheptanes have shown varied biological profiles, including anti-inflammatory and analgesic effects . These findings highlight the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
